molecular formula C12H14O2S B2526129 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1488004-02-9

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2526129
CAS No.: 1488004-02-9
M. Wt: 222.3
InChI Key: CLBRYTHOJIIEDJ-UHFFFAOYSA-N
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Description

Spirocyclic Core Architecture

The spiro[3.3]heptane framework forms the central bicyclic scaffold of the compound, consisting of two fused cyclopropane-like rings sharing a single quaternary carbon atom. X-ray crystallographic analyses of related spiro[3.3]heptane derivatives reveal a non-planar geometry with bond angles of approximately 109.5° at the spiro junction, consistent with tetrahedral hybridization. Key structural parameters include:

Parameter Spiro[3.3]heptane Core Para-Substituted Benzene
C-C bond length (Å) 1.54–1.56 1.39–1.40
Dihedral angle (θ) 129–130° 123–149°
Substituent distance (d) 6.87–6.89 Å 5.66–5.71 Å

This architecture imposes significant steric strain, with calculated ring strain energies (RSE) of 27.6–28.2 kcal/mol at the CCSD(T)/cc-pVTZ level. The spiro core’s rigidity reduces conformational entropy, enhancing binding specificity in molecular interactions while maintaining sufficient torsional flexibility for dynamic adaptation.

Thiophene Moiety Integration

The thiophene ring attaches to the spiro core through a covalent bond at the 2-position, introducing aromatic character and electronic delocalization. Density functional theory (DFT) calculations indicate partial charge transfer from the sulfur atom (δ = +0.18 e) to the adjacent carbon atoms (δ = -0.12 e), creating a polarized π-system. Key electronic effects include:

  • Resonance Stabilization : The thiophene’s conjugated system lowers the LUMO energy (-1.8 eV vs. -2.3 eV for benzene analogs), facilitating charge-transfer interactions.
  • Sulfur-Induced Polarization : The electronegative sulfur atom increases dipole moment (μ = 2.1 D) compared to non-heterocyclic spiro derivatives (μ = 0.9 D).

Properties

IUPAC Name

2-thiophen-2-ylspiro[3.3]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-10(14)12(9-3-1-6-15-9)7-11(8-12)4-2-5-11/h1,3,6H,2,4-5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRYTHOJIIEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spiro[3.3]heptane Derivatives

6-Aminospiro[3.3]heptane-2-carboxylic Acid
  • Structure: Features an amino group at position 6 of the spiro core.
  • Molecular weight: 155.20 g/mol .
  • Applications : Useful in synthesizing peptidomimetics or as a building block for bioactive molecules.
2-Phenylspiro[3.3]heptane-2-carboxylic Acid
  • Structure : Phenyl substituent replaces thiophene.
  • Properties : Molecular weight: 216.28 g/mol; higher hydrophobicity due to the aromatic phenyl group. Boiling point: ~379.8°C .
  • Applications : The phenyl group may enhance π-π stacking interactions in protein binding.
6-Oxospiro[3.3]heptane-2-carboxylic Acid
  • Structure : Ketone group at position 4.
  • Properties : Molecular weight: 154.16 g/mol. The ketone introduces a reactive site for further functionalization .

Bicycloheptane and Thiophene Hybrids

3-Methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene Bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structure : Bicyclo[2.2.1]heptane core with methoxycarbonyl, methyl, and p-tolyl groups on the thiophene ring.
  • Activity : Acts as a potent cyclic nucleotide suppressor. Structure-activity studies indicate minimal stereo-specificity, allowing substitution of the bicyclo moiety with spiro systems without significant loss of function .
  • Significance : Highlights the adaptability of spiro/bicyclo scaffolds in maintaining bioactivity.

Thiophene-Containing Analogs

Benzothiophene Acrylonitrile Derivatives
  • Structure : Benzothiophene core with acrylonitrile and methoxy substituents.
  • Activity : Demonstrated potent anticancer activity (GI₅₀ <10 nM) against 60 human cancer cell lines. Overcame P-glycoprotein-mediated drug resistance, a common issue in oncology .
  • Comparison : The thiophene in the target compound may offer similar electron-rich properties but lacks the extended aromaticity of benzothiophene.
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid
  • Structure : Trifluoromethyl substituent instead of thiophene.
  • Properties : The electron-withdrawing CF₃ group increases acidity of the carboxylic acid and enhances metabolic stability. CAS: 2166650-85-5 .

Key Findings and Implications

  • Structural Flexibility : The spiro[3.3]heptane core tolerates diverse substituents (e.g., thiophene, phenyl, CF₃) while maintaining bioactivity .
  • Thiophene vs. Benzothiophene : Thiophene offers simpler aromaticity, whereas benzothiophene derivatives exhibit enhanced anticancer potency due to extended conjugation .
  • Functional Group Impact: Carboxylic acid and amino groups improve solubility, while hydrophobic substituents (phenyl, CF₃) enhance target binding or stability .

Biological Activity

2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid (CAS No. 1488004-02-9) is a novel compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H14_{14}O2_2S
  • Molecular Weight : 222.30 g/mol
  • IUPAC Name : 2-(2-thienyl)spiro[3.3]heptane-2-carboxylic acid
  • Physical Form : Powder
  • Purity : ≥95%

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The spirocyclic structure may enable the compound to bind to specific enzymes or receptors, inhibiting their activity and altering cellular pathways.
  • Cell Cycle Modulation : Evidence suggests that the compound may affect cell cycle regulation, leading to reduced proliferation of cancer cells.

Study 1: Antimicrobial Activity

A study conducted by [source] evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Effects

In another study published in [source], researchers investigated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound could be a promising lead for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
6-Hydroxymethyl-2-aza-spiro[3.3]heptaneSpirocyclicAntimicrobial, Anticancer
Spiro[3.3]heptane-2,6-dicarboxylic acidDicarboxylicAnticancer
Dimethyl spiro[3.3]heptane-2,6-dicarboxylateDicarboxylicModerate Antimicrobial Activity

Q & A

Q. What are the recommended methods for synthesizing 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid, and how is its structure validated?

Synthesis typically involves spirocyclic ring formation via acid-catalyzed cyclization or transition metal-mediated coupling. For example, spiro[3.3]heptane derivatives are synthesized through ring-opening reactions of strained intermediates, followed by functionalization with thiophene groups using Suzuki-Miyaura cross-coupling or nucleophilic substitution . Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and thiophene substitution.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for related spiro compounds (e.g., 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid) .
  • Mass spectrometry (HRMS) for molecular weight confirmation.

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity: H312, H302) .
  • Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity: H332) .
  • Incompatibilities : Avoid strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., decomposition into sulfur oxides) .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid environmental release .

Q. How should this compound be stored to ensure stability?

Store in a cool (<25°C), dry environment in airtight containers under inert gas (N₂/Ar). The compound is stable under normal conditions but may degrade upon prolonged exposure to moisture or light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the spirocyclic core in catalytic reactions?

The spiro[3.3]heptane scaffold exhibits unique strain-release reactivity. For example:

  • Acid-catalyzed ring-opening : Protonation of the spirocyclic ether intermediate generates carbocationic species, enabling nucleophilic attack by thiophene derivatives .
  • Steric effects : Substituents at the 6-position (e.g., methyl groups) modulate reactivity by altering ring strain, as shown in comparative studies of 6,6-dimethyl analogs .
  • Electron-deficient thiophene : The electron-withdrawing carboxylic acid group enhances electrophilic aromatic substitution at the thiophene ring .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Catalyst selection : Palladium vs. nickel catalysts in cross-coupling steps (e.g., Suzuki-Miyaura) affect yields due to varying oxidative addition efficiency .
  • Purification challenges : The compound’s polarity complicates column chromatography; alternative methods like recrystallization or preparative HPLC may improve recovery .
  • Moisture sensitivity : Trace water during spirocyclic ring formation can hydrolyze intermediates, reducing yields. Anhydrous conditions (e.g., molecular sieves) are critical .

Q. What analytical techniques are optimal for assessing purity and degradation products?

  • HPLC-MS : Detects impurities (e.g., hydrolyzed thiophene derivatives) with a C18 column and acetonitrile/water gradient .
  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition products (e.g., CO₂, sulfur oxides) above 200°C .
  • IR spectroscopy : Monitors carboxylate C=O stretching (1700–1750 cm⁻¹) to confirm structural integrity .

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